molecular formula C7H11NO3 B12115972 2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 716362-61-7

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B12115972
CAS No.: 716362-61-7
M. Wt: 157.17 g/mol
InChI Key: RRFKWPXBCDJTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylcarbamoyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a cyclopropane derivative, characterized by the presence of an ethylcarbamoyl group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylcarbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Ethylcarbamoyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the ethylcarbamoyl group.

    2-Methylcyclopropanecarboxylic acid: Similar structure with a methyl group instead of an ethylcarbamoyl group.

    Cyclopropanecarbonyl chloride: A derivative with a carbonyl chloride group.

Uniqueness

2-(Ethylcarbamoyl)cyclopropanecarboxylic acid is unique due to the presence of both the ethylcarbamoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

716362-61-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-2-8-6(9)4-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

RRFKWPXBCDJTQI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.